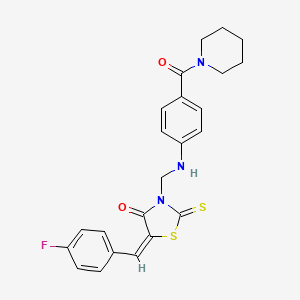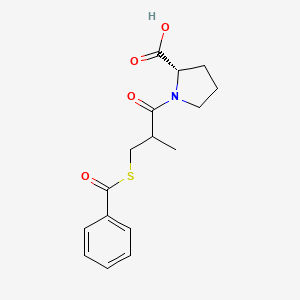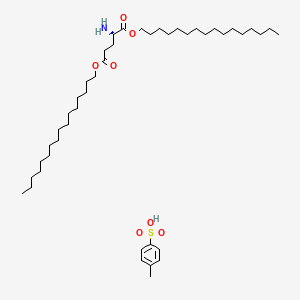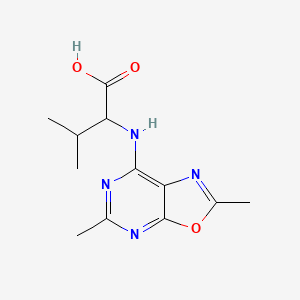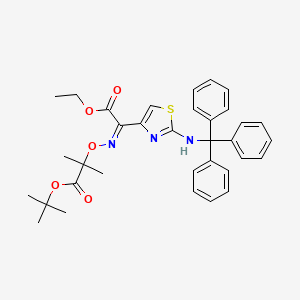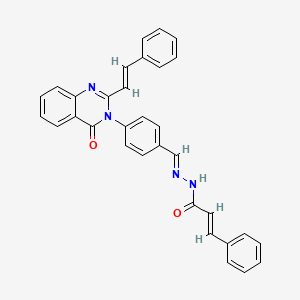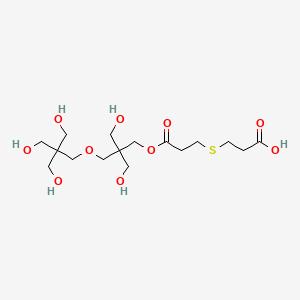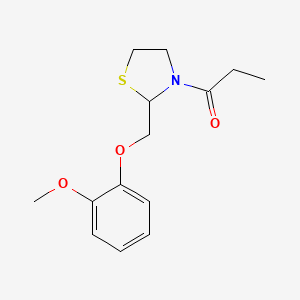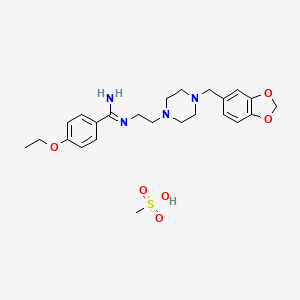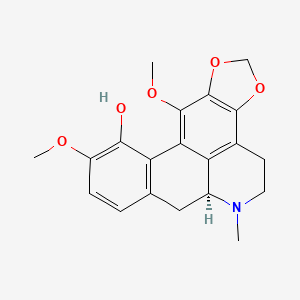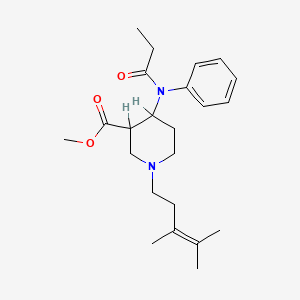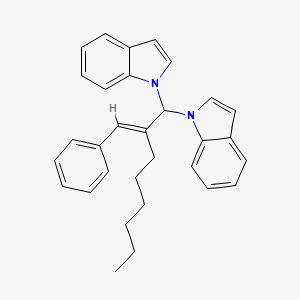
1H-Indole, 1,1'-(2-(phenylmethylene)octylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two indole units connected by a phenylmethylene and octylidene bridge. The compound’s molecular formula is C31H32N2, and it has a molecular weight of 432.61 g/mol .
Vorbereitungsmethoden
The synthesis of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- typically involves the reaction of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: The compound’s derivatives are investigated for potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- can be compared with other similar compounds, such as:
2,2’-(Phenylmethylene)bis(1H-indole): This compound has a similar structure but differs in the position of the phenylmethylene bridge.
3,3’-(Phenylmethylene)bis(1H-indole): Another similar compound with the phenylmethylene bridge at the 3-position of the indole rings.
The uniqueness of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- lies in its specific structural arrangement, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
72939-46-9 |
|---|---|
Molekularformel |
C31H32N2 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
1-[(2E)-2-benzylidene-1-indol-1-yloctyl]indole |
InChI |
InChI=1S/C31H32N2/c1-2-3-4-8-17-28(24-25-13-6-5-7-14-25)31(32-22-20-26-15-9-11-18-29(26)32)33-23-21-27-16-10-12-19-30(27)33/h5-7,9-16,18-24,31H,2-4,8,17H2,1H3/b28-24+ |
InChI-Schlüssel |
MFGIUZNVZIXAJZ-ZZIIXHQDSA-N |
Isomerische SMILES |
CCCCCC/C(=C\C1=CC=CC=C1)/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Kanonische SMILES |
CCCCCCC(=CC1=CC=CC=C1)C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


